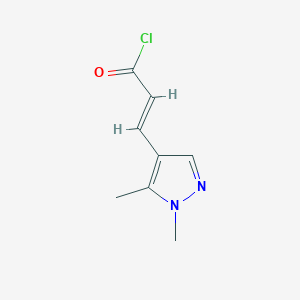
Ethyl 3,4-dimethyl-2-(naphthalene-1-carbonylimino)-1,3-thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3,4-dimethyl-2-(naphthalene-1-carbonylimino)-1,3-thiazole-5-carboxylate, also known as DNTB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DNTB is a thiazole derivative that has been synthesized for various applications in the field of biochemistry and molecular biology.
科学的研究の応用
Liquid Chromatographic Determination
Yasaka et al. (1990) described the use of a related compound, 2-(2,3-naphthalimino)ethyl trifluoromethanesulphonate, for the ultraviolet and fluorescent detection in high-performance liquid chromatography. This reagent, easily synthesized and stable at room temperature, was successfully applied to the determination of carboxylic acids in mouse brain, showcasing its potential in analytical chemistry (Yasaka et al., 1990).
Antibacterial and Antifungal Activity
Patel and Patel (2017) synthesized novel heterocyclic compounds related to Ethyl 3,4-dimethyl-2-(naphthalene-1-carbonylimino)-1,3-thiazole-5-carboxylate and evaluated their antibacterial and antifungal activities. Their study suggests the potential of such compounds in developing new antimicrobial agents (Patel & Patel, 2017).
Synthesis and Characterization for Chemical Studies
Nagarajaiah and Begum (2015) focused on the synthesis and characterization of related compounds, providing insights into their structural properties which are essential for further application in chemical research (Nagarajaiah & Begum, 2015).
Electropolymerization and Spectroelectrochemical Behaviour
Rybakiewicz et al. (2020) explored the electropolymerization and spectroelectrochemical behavior of compounds containing carbazole and naphthalene diimide units. Their work contributes to understanding the electronic properties of these compounds, which is valuable in material science and electronics (Rybakiewicz et al., 2020).
Fluorescent Probe for β-Amyloid
Fa et al. (2015) synthesized a novel fluorescent probe for β-amyloids, demonstrating the utility of related compounds in the field of molecular diagnostics, particularly in the study of Alzheimer’s disease (Fa et al., 2015).
作用機序
Target of Action
Compounds with similar structures, such as indole derivatives and thiazolidine motifs, have been found to bind with high affinity to multiple receptors , suggesting that Ethyl (2Z)-3,4-dimethyl-2-[(naphthalene-1-carbonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate may also interact with various biological targets.
Mode of Action
Based on the structural similarities with other compounds, it can be inferred that the compound may interact with its targets through various mechanisms such as free radical reactions, nucleophilic substitution, and oxidation .
Biochemical Pathways
Compounds with similar structures have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
特性
IUPAC Name |
ethyl 3,4-dimethyl-2-(naphthalene-1-carbonylimino)-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-4-24-18(23)16-12(2)21(3)19(25-16)20-17(22)15-11-7-9-13-8-5-6-10-14(13)15/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAQRCYJFONLDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=CC3=CC=CC=C32)S1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Oxo-3-(pyridin-2-yl)-4,7-dihydro[1,2]thiazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B2705217.png)


![1-(4-((1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-methoxyphenyl)ethanone](/img/structure/B2705220.png)

![(E)-ethyl 1-cyclohexyl-2-(nicotinoylimino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2705223.png)



![1-(2-methoxyphenethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2705230.png)
![N-(5-chloro-2-hydroxyphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2705231.png)